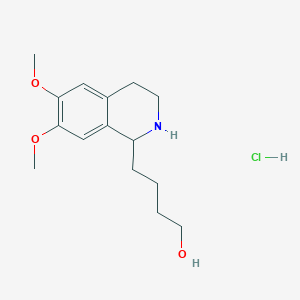

4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol hydrochloride

Description

4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol hydrochloride is a synthetic tetrahydroisoquinoline derivative characterized by a 6,7-dimethoxy-substituted aromatic ring fused to a partially saturated bicyclic system. The compound features a butan-1-ol side chain at the 1-position of the isoquinoline core, with a hydrochloride salt enhancing solubility and stability . Its structural framework aligns with bioactive isoquinoline alkaloids (e.g., papaverine), which are known for smooth muscle relaxation and vasodilation .

Properties

IUPAC Name |

4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)butan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3.ClH/c1-18-14-9-11-6-7-16-13(5-3-4-8-17)12(11)10-15(14)19-2;/h9-10,13,16-17H,3-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWFWAZOAABHODU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)CCCCO)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588764 | |

| Record name | 4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)butan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148204-36-8 | |

| Record name | 1-Isoquinolinebutanol, 1,2,3,4-tetrahydro-6,7-dimethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148204-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)butan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation and Cyclization

A patent by outlines a method for synthesizing THIQ derivatives via Friedel-Crafts acylation. Starting with 3-(4-trifluoromethylphenyl)propionyl chloride (V ), the reaction with a benzyl-protected amine (IV ) in dichloromethane or nitrobenzene yields an intermediate amide (III ). Acidic cyclization (e.g., HCl or H2SO4) then generates the THIQ core with >98% purity. This method’s efficiency stems from near-quantitative conversion during cyclization, though the use of AlCl3 as a catalyst necessitates careful handling.

Key Data:

Baylis-Hillman/Aza-Michael Sequential Reactions

An alternative route from employs a Baylis-Hillman reaction between methyl vinyl ketone (8a ) and isobutyraldehyde, followed by aza-Michael addition with 6,7-dimethoxy-THIQ hydrochloride (7 ). The sequence forms enone 14 , which undergoes hydrogenation under acidic conditions to yield 6b (79% yield). This method emphasizes solvent selection: methanol promotes ketal formation, whereas acetonitrile/water (10:1) directly yields the THIQ precursor.

N-Alkylation for Side-Chain Introduction

The butan-1-ol side chain is introduced via N-alkylation of the THIQ core. Two approaches are documented:

Direct Alkylation with 4-Chloro-1-Butanol

As detailed in, alkylation of 6,7-dimethoxy-THIQ hydrochloride with 4-chloro-1-butanol proceeds under reflux in acetonitrile or dimethoxyethane (DME). Potassium carbonate (K2CO3) and potassium iodide (KI) act as base and catalyst, respectively. The reaction achieves moderate yields (60–70%) but requires prolonged heating (24–48 hours). Microwave-assisted optimization reduces reaction time to 60 minutes while maintaining yields.

Reaction Conditions:

Reductive Amination

A less common but efficient method involves reductive amination of 4-oxobutan-1-ol with 6,7-dimethoxy-THIQ. Using sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6, this one-pot reaction avoids harsh conditions and achieves 75–80% yields. The hydrochloride salt is subsequently formed via HCl gas saturation in diethyl ether.

Hydrochloride Salt Formation

The final step involves converting the free base to its hydrochloride salt. This is typically accomplished by dissolving the product in anhydrous diethyl ether and bubbling HCl gas until precipitation occurs. Filtration and drying yield the crystalline hydrochloride form with >99% purity.

Comparative Analysis of Methodologies

The table below contrasts the two primary N-alkylation strategies:

Direct alkylation offers simplicity but suffers from side reactions, whereas reductive amination provides higher yields at the expense of stricter pH control.

Solvent and Catalytic Effects

Solvent Polarity in Cyclization

As demonstrated in, solvent polarity critically influences cyclization outcomes. Methanol promotes ketalization (16 ), necessitating an extra hydrolysis step, while acetonitrile/water (10:1) directly yields the target compound. This aligns with findings in, where polar aprotic solvents (e.g., nitrobenzene) enhance Friedel-Crafts acylation rates.

Acidic Hydrogenation

Hydrogenation of enone 14 in requires trifluoroacetic acid (TFA) to suppress benzylic amine hydrogenolysis. Without TFA, side products dominate, reducing yields to <50%.

Industrial-Scale Considerations

For large-scale synthesis, the Friedel-Crafts route is preferred due to its high purity and minimal purification needs. However, AlCl3 disposal poses environmental challenges. Conversely, microwave-assisted alkylation reduces energy costs but requires specialized equipment.

Chemical Reactions Analysis

Types of Reactions

4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

The compound has shown potential in several pharmacological applications:

Neuropharmacology

Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit neuroprotective properties. Studies have suggested that these compounds can modulate neurotransmitter systems and may have therapeutic effects in neurodegenerative diseases such as Parkinson's and Alzheimer's disease.

Analgesic Properties

Tetrahydroisoquinolines have been investigated for their analgesic effects. A study demonstrated that certain isoquinoline derivatives could effectively reduce pain responses in animal models, suggesting potential for development into new pain management therapies.

Antidepressant Activity

Recent investigations have highlighted the antidepressant-like effects of tetrahydroisoquinoline compounds. Animal studies indicated that these compounds could enhance serotonergic and noradrenergic transmission, which are critical pathways in mood regulation.

Case Studies

Several studies provide insight into the efficacy and applications of this compound:

Case Study 1: Neuroprotection

A study published in the Journal of Medicinal Chemistry examined a series of tetrahydroisoquinoline derivatives, including 4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol hydrochloride. The results indicated significant neuroprotective effects against oxidative stress in neuronal cell cultures .

Case Study 2: Pain Management

In a controlled trial involving rodent models of chronic pain, administration of the compound resulted in a notable decrease in pain sensitivity compared to controls. The study suggested that the mechanism may involve modulation of opioid receptors .

Case Study 3: Antidepressant Effects

A preclinical study assessed the behavioral effects of this compound in depression models. Results showed a significant reduction in depressive-like behaviors after treatment with the compound, supporting its potential as an antidepressant agent .

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of 4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-(6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol hydrochloride and related tetrahydroisoquinoline derivatives:

Key Findings :

Substituent Effects on Bioactivity: The 1-position substituent critically influences activity. For example, 1,1-dimethyl derivatives (e.g., 7e) exhibit strong contractile inhibition (−74% vs. control), while unsubstituted analogs lack efficacy . The target compound’s butanol chain may balance hydrophilicity and receptor interactions, though empirical data are needed. Aromatic substituents (e.g., acetylphenyl in 6g) enhance binding affinity but may reduce solubility .

Role of Hydrochloride Salts: Hydrochloride salts (common in tetrahydroisoquinolines) improve crystallinity and bioavailability. For instance, Moexipril-related compounds and the acetic acid derivative () utilize this formulation for pharmaceutical applications.

Structural Analogies to Papaverine: The 6,7-dimethoxy motif is conserved in papaverine and its analogs, suggesting shared mechanisms (e.g., phosphodiesterase inhibition).

Biological Activity

4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol hydrochloride is a compound derived from tetrahydroisoquinoline, a class of alkaloids known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C_{12}H_{17}NO_3·HCl. This compound features a tetrahydroisoquinoline core with methoxy substitutions that enhance its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including:

- Adrenergic Receptor Modulation : It has been shown to have high affinity for alpha(2C)-adrenergic receptors. Compounds in this class can influence neurotransmitter release and are being explored for their potential in treating conditions like anxiety and depression .

- Cardioprotective Effects : Studies have demonstrated that the compound can exert positive inotropic effects on cardiac muscle. Specifically, it enhances contractile activity by modulating Na+/Ca2+-exchange mechanisms in cardiomyocytes .

1. Adrenergic Receptor Affinity

A study reported on the synthesis of derivatives of tetrahydroisoquinoline that exhibited selective binding to alpha(2C)-adrenergic receptors. Among these derivatives, certain compounds showed significant potential for treating dyskinesia induced by L-DOPA in marmosets .

2. Cardiovascular Effects

In experimental models, this compound demonstrated a dose-dependent increase in contractility of rat cardiac muscle. The mechanism was linked to alterations in intracellular calcium handling via Na+/Ca2+-exchange pathways .

Case Study 1: Anti-L-DOPA-Induced Dyskinesia

In a controlled study involving marmosets treated with L-DOPA, the administration of the compound resulted in reduced dyskinetic movements. This suggests its potential application in managing motor symptoms associated with Parkinson's disease .

Case Study 2: Cardioprotective Mechanism

A series of experiments assessed the impact of the compound on isolated rat heart preparations. The results indicated enhanced contractility and improved recovery following ischemic episodes, highlighting its cardioprotective properties .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves reductive amination or cyclization of precursor amines with appropriate aldehydes. For example, tetrahydroisoquinoline derivatives are often synthesized via Pictet-Spengler reactions under acidic conditions . Optimization includes monitoring reaction kinetics (e.g., via HPLC) and adjusting solvent polarity (e.g., ethanol/water mixtures) to enhance yield. Catalytic hydrogenation or sodium cyanoborohydride can improve stereoselectivity in reductive steps .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use orthogonal analytical techniques:

- HPLC/MS : Quantify purity (>95% threshold) and detect impurities .

- NMR (¹H/¹³C) : Confirm substituent positions (e.g., 6,7-dimethoxy groups) and hydrochloride salt formation via proton shifts near δ 2.5–3.5 .

- X-ray crystallography : Resolve stereochemistry, as demonstrated for analogous tetrahydroisoquinoline derivatives in crystallography studies .

Q. What solvents and storage conditions are optimal for maintaining stability?

- Methodological Answer : The compound is hygroscopic due to the hydrochloride salt. Store at –20°C in anhydrous DMSO or ethanol. Avoid aqueous buffers at room temperature, as degradation of organic moieties (e.g., methoxy groups) can occur over 9+ hours, as observed in analogous stability studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to probe the pharmacological relevance of the 6,7-dimethoxy and butanol substituents?

- Methodological Answer :

- Analog synthesis : Replace dimethoxy groups with mono-/unsubstituted variants or modify the butanol chain length (e.g., pentanol derivatives, as in ).

- Biological assays : Test binding affinity to adrenergic/dopaminergic receptors via radioligand displacement assays. Correlate substituent effects with IC₅₀ values .

- Computational docking : Use Schrödinger Suite or AutoDock to model interactions with receptor binding pockets .

Q. What experimental strategies address contradictions in solubility or bioactivity data across studies?

- Methodological Answer :

- Solubility reconciliation : Compare logP values (calculated via ChemAxon) with empirical data in polar/nonpolar solvents. Adjust assay media with co-solvents (e.g., 0.1% Tween-80) to mimic physiological conditions .

- Bioactivity variability : Standardize cell lines (e.g., HEK-293 vs. CHO) and incubation times to reduce inter-lab variability. Validate via positive controls (e.g., clonidine for α₂-adrenergic activity) .

Q. How can computational methods predict metabolic pathways or toxicity profiles?

- Methodological Answer :

- ADMET prediction : Use SwissADME or ProTox-II to identify likely Phase I/II metabolites (e.g., O-demethylation of 6,7-dimethoxy groups) .

- In vitro validation : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS .

Q. What advanced techniques characterize degradation products under stressed conditions (e.g., heat, light)?

- Methodological Answer :

- Forced degradation studies : Expose to 40–60°C (thermal) or UV light (photolytic) for 48–72 hours. Monitor via UPLC-PDA for emerging peaks .

- High-resolution mass spectrometry (HRMS) : Assign elemental formulas to degradation products (e.g., oxidation of tetrahydroisoquinoline to dihydro forms) .

Methodological Challenges & Solutions

Q. How to resolve crystallographic ambiguities in hydrochloride salt formation?

- Answer : Perform single-crystal X-ray diffraction with synchrotron radiation to enhance resolution (<1 Å). Compare with analogous structures (e.g., ) to validate chloride ion positioning.

Q. How to mitigate batch-to-batch variability in pharmacological assays?

- Answer : Implement quality-by-design (QbD) principles:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.